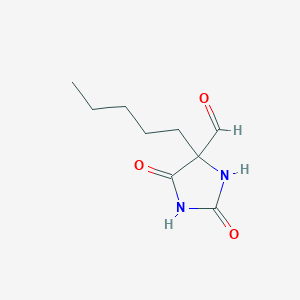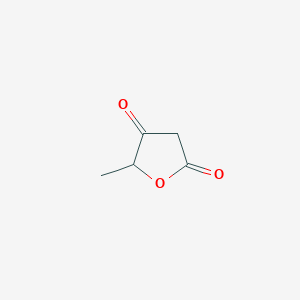
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one
Overview
Description
9-Cyclohexyl-3,9-dihydro-6H-purin-6-one, also known as CPT, is a purine analog that has been extensively studied for its potential therapeutic applications. It is a cyclic nucleotide phosphodiesterase (PDE) inhibitor that has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects.
Mechanism of Action
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one works by inhibiting the activity of PDE, which is an enzyme that breaks down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDE, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one increases the levels of cAMP and cGMP, which can lead to a variety of cellular responses such as increased intracellular calcium, activation of protein kinase A, and activation of ion channels.
Biochemical and Physiological Effects:
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to induce apoptosis in cancer cells by activating caspase-3 and downregulating anti-apoptotic proteins such as Bcl-2. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to reduce oxidative stress and inflammation in the brain, which can lead to neuroprotective effects.
Advantages and Limitations for Lab Experiments
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, which makes it a useful tool for studying cellular signaling pathways. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied, and there is a large body of literature on its biochemical and physiological effects. However, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one also has some limitations for lab experiments. It is a relatively complex molecule to synthesize, which can make it difficult to obtain large quantities of pure material. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have some toxicity in animal studies, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. One area of interest is the development of new synthesis methods that can improve the yield and purity of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one. Additionally, there is ongoing research on the use of 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one as a potential therapeutic agent for a variety of diseases, including cancer and neurodegenerative disorders. Finally, there is interest in studying the cellular signaling pathways that are activated by 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one, which can provide insight into its mechanism of action and potential therapeutic applications.
Scientific Research Applications
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Additionally, 9-Cyclohexyl-3,9-dihydro-6h-purin-6-one has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
9-cyclohexyl-1H-purin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c16-11-9-10(12-6-13-11)15(7-14-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMXSKNLJUSQEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NC3=C2N=CNC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10280851 | |
| Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Cyclohexyl-3,9-dihydro-6h-purin-6-one | |
CAS RN |
5452-42-6 | |
| Record name | NSC18925 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18925 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-cyclohexyl-3,9-dihydro-6h-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10280851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



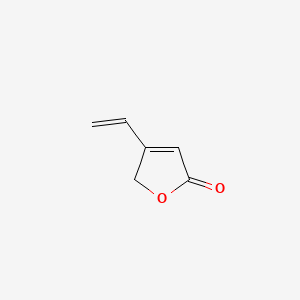
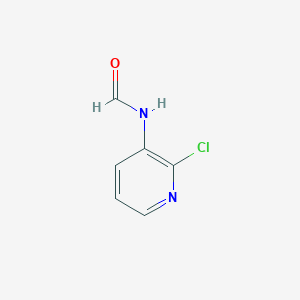
![4,7-Dichloro-3-methylimidazo[4,5-d]pyridazine](/img/structure/B3353350.png)
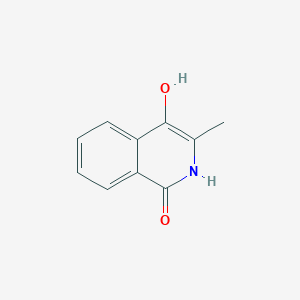
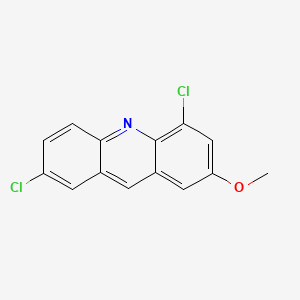
![1-Benzyl-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B3353363.png)
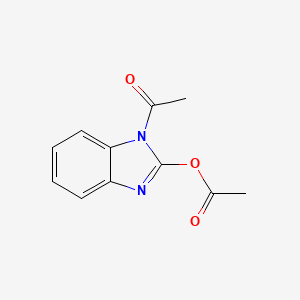

![5,6-Dihydrodiimidazo[1,2-A:2',1'-C]pyrazin-5-OL](/img/structure/B3353405.png)

